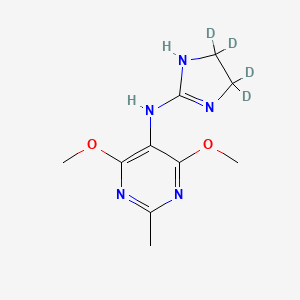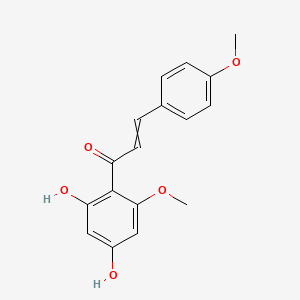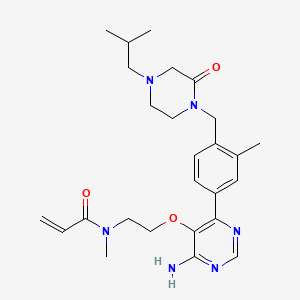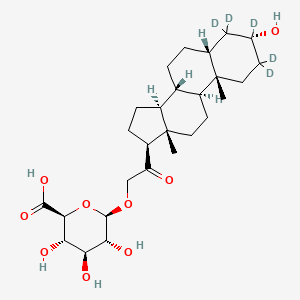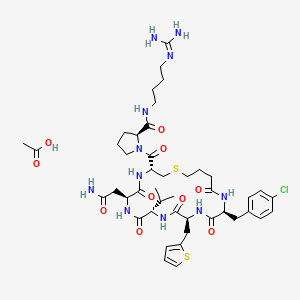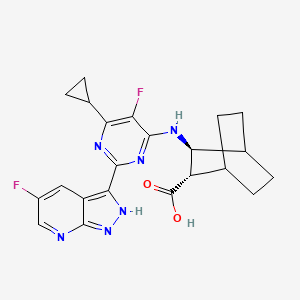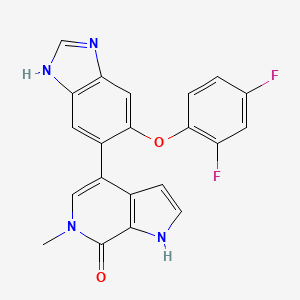
Brd4-BD1/2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brd4-BD1/2-IN-1 is a selective inhibitor targeting the bromodomains of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in cancer and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Brd4-BD1/2-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :
Formation of Intermediate A: Reacting 2-chlorobenzyl iodide with potassium carbonate in dimethylformamide (DMF) at 80°C under nitrogen atmosphere for 3 hours.
Formation of Intermediate B: Reacting 3-chlorobenzyl iodide with potassium carbonate in DMF at 80°C under nitrogen atmosphere for 8 hours.
Bromination: Treating the intermediates with acetic acid and bromine at 60°C for 12 hours.
Final Coupling: Coupling the brominated intermediates with secondary amines using cuprous iodide, N,N-dimethylglycine, and potassium phosphate in DMF at 125°C for 18 hours.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Brd4-BD1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under basic conditions.
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH3, OH-) under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Brd4-BD1/2-IN-1 has a wide range of scientific research applications, including :
Chemistry: Used as a chemical probe to study the function of bromodomains and their role in gene regulation.
Biology: Employed in research to understand the epigenetic regulation of gene expression and the role of BRD4 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating cancers, such as acute myeloid leukemia, and inflammatory diseases.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and develop novel inhibitors.
作用机制
Brd4-BD1/2-IN-1 exerts its effects by selectively binding to the bromodomains of BRD4, thereby preventing BRD4 from recognizing acetylated lysine residues on histone tails . This inhibition disrupts the recruitment of transcription factors and other regulatory proteins to chromatin, leading to altered gene expression. The molecular targets and pathways involved include the inhibition of RNA polymerase II phosphorylation and the disruption of transcriptional complexes.
相似化合物的比较
Brd4-BD1/2-IN-1 is unique in its selectivity for both bromodomains (BD1 and BD2) of BRD4, which distinguishes it from other inhibitors that may target only one bromodomain or have broader specificity . Similar compounds include:
JQ1: A pan-BET inhibitor that targets all BET family members.
I-BET762: Another pan-BET inhibitor with similar core chemical scaffolds.
dBET: A degrader BET that targets BET proteins for degradation.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
属性
分子式 |
C21H14F2N4O2 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
4-[6-(2,4-difluorophenoxy)-3H-benzimidazol-5-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C21H14F2N4O2/c1-27-9-14(12-4-5-24-20(12)21(27)28)13-7-16-17(26-10-25-16)8-19(13)29-18-3-2-11(22)6-15(18)23/h2-10,24H,1H3,(H,25,26) |
InChI 键 |
RLVVUCKYPVPJIW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=CC4=C(C=C3OC5=C(C=C(C=C5)F)F)N=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


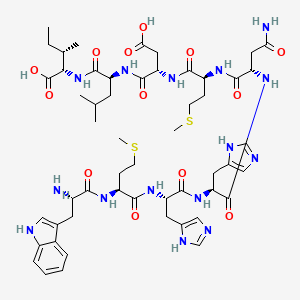
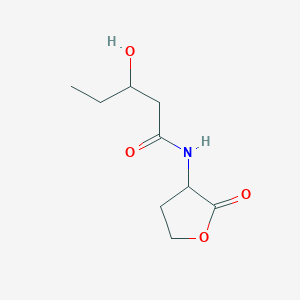

![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

